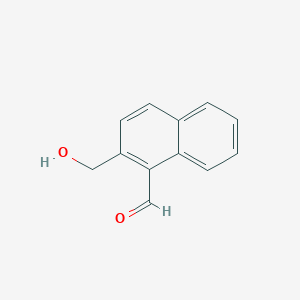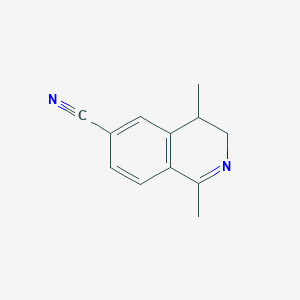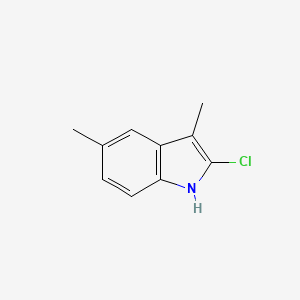
4-Amino-3-methoxyquinolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-methoxyquinolin-2-ol is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of amino and methoxy groups in the quinoline ring enhances its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methoxyquinolin-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include heating and the use of solvents like ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are increasingly being adopted to minimize environmental impact.
化学反応の分析
Types of Reactions: 4-Amino-3-methoxyquinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines.
科学的研究の応用
4-Amino-3-methoxyquinolin-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating infectious diseases and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Amino-3-methoxyquinolin-2-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication and protein synthesis. The presence of amino and methoxy groups allows the compound to form hydrogen bonds and interact with various biomolecules, leading to its biological effects.
類似化合物との比較
4-Aminoquinoline: Known for its antimalarial activity.
3-Methoxyquinoline: Studied for its antimicrobial properties.
2-Hydroxyquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 4-Amino-3-methoxyquinolin-2-ol is unique due to the combination of amino and methoxy groups, which enhances its chemical reactivity and biological activity compared to other quinoline derivatives. This makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
4-amino-3-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-8(11)6-4-2-3-5-7(6)12-10(9)13/h2-5H,1H3,(H3,11,12,13) |
InChIキー |
DNCVUWHEFAUUOB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=CC=CC=C2NC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde](/img/structure/B11909874.png)
![4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11909886.png)


![(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11909913.png)




![3-Nitroimidazo[1,2-a]pyridin-2-ol](/img/structure/B11909943.png)



